![molecular formula C11H7N3O2 B14075529 (E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the formation of the benzimidazole core followed by the introduction of the cyano and acrylic acid groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The cyano group can be introduced via a nucleophilic substitution reaction, and the acrylic acid moiety can be added through a Heck or Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts.
作用機序
The mechanism of action of (E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the benzimidazole core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5-Cyano-1H-benzimidazole: Lacks the acrylic acid moiety.
(E)-3-(1H-benzo[d]imidazol-4-yl)acrylic acid: Lacks the cyano group.
Uniqueness
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of both the cyano group and the acrylic acid moiety, which confer distinct chemical and biological properties
特性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
3-(5-cyano-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-1-3-9-11(14-6-13-9)8(7)2-4-10(15)16/h1-4,6H,(H,13,14)(H,15,16) |
InChIキー |
KHQJIIHFNZAKGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1C#N)C=CC(=O)O)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




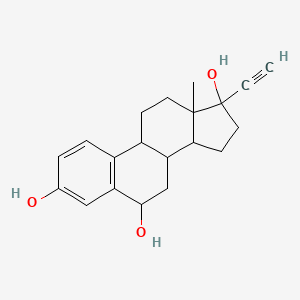
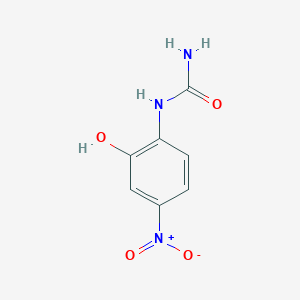
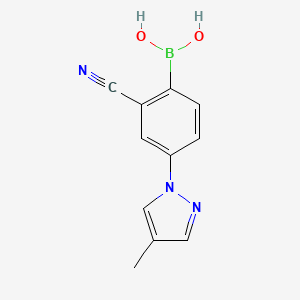
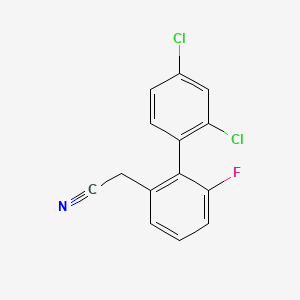

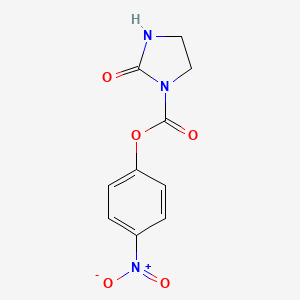
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
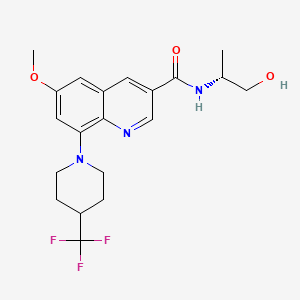
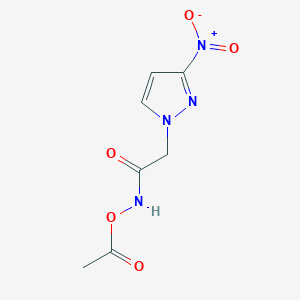
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
